molecular formula C13H27N3O2 B3234455 [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester CAS No. 1353974-61-4

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No. B3234455
CAS RN: 1353974-61-4
M. Wt: 257.37 g/mol
InChI Key: FJOPYTXBOGFHFH-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester, also known as A-366, is a chemical compound that has been extensively studied for its potential applications in scientific research. A-366 is a potent and selective inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in epigenetic regulation.

Mechanism of Action

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester acts as a potent and selective inhibitor of LSD1 by binding to the enzyme's active site and blocking its ability to demethylate histone proteins. This, in turn, leads to alterations in gene expression patterns and can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant effects on various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-tumor effects in various cancer cell lines and animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is its selectivity for LSD1, which allows researchers to study the specific effects of LSD1 inhibition without affecting other enzymes or cellular processes. However, one limitation of this compound is its relatively low potency compared to other LSD1 inhibitors, which may require higher concentrations of the compound to achieve significant effects.

Future Directions

Future research on [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester could focus on several areas, including the development of more potent LSD1 inhibitors, the investigation of the effects of LSD1 inhibition in various disease models, and the elucidation of the downstream effects of LSD1 inhibition on cellular processes. Additionally, this compound could be used in combination with other drugs or therapies to enhance their efficacy or overcome drug resistance.

Scientific Research Applications

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester has been used extensively in scientific research to study the role of LSD1 in various biological processes. LSD1 is a histone demethylase that plays a critical role in epigenetic regulation, and dysregulation of LSD1 has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-5-16(12(17)18-13(2,3)4)11-6-8-15(10-11)9-7-14/h11H,5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOPYTXBOGFHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129312
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-pyrrolidinyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353974-61-4
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-pyrrolidinyl]-N-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-pyrrolidinyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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